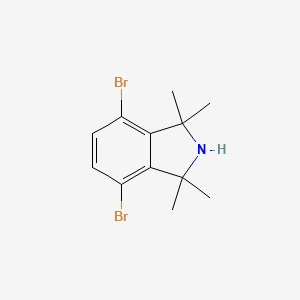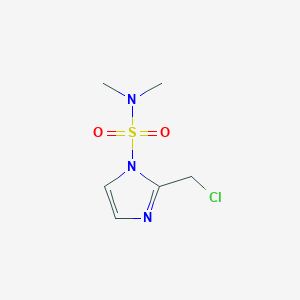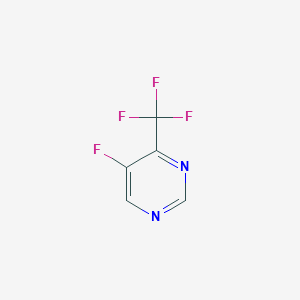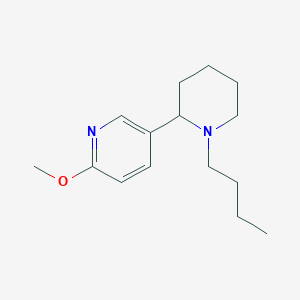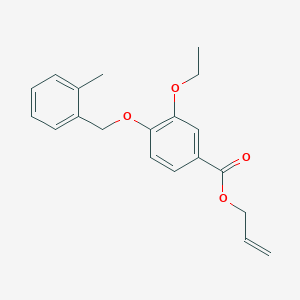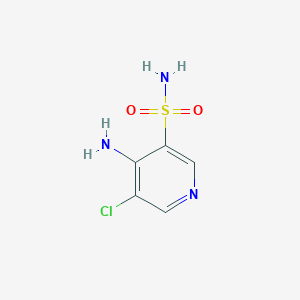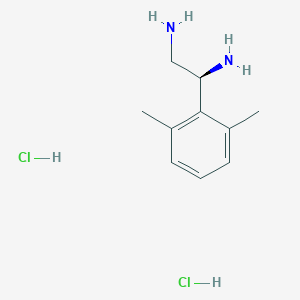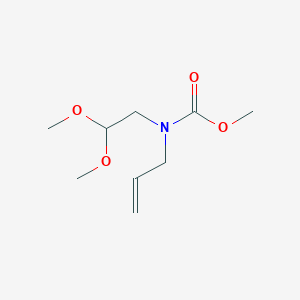
Methyl allyl(2,2-dimethoxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylallyl(2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C10H19NO4 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylallyl(2,2-dimethoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methylallyl alcohol with 2,2-dimethoxyethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methylallyl(2,2-dimethoxyethyl)carbamate often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methylallyl(2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce amines .
Applications De Recherche Scientifique
Methylallyl(2,2-dimethoxyethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with carbamate functional groups.
Industry: It is used in the production of polymers and coatings, where its unique chemical properties contribute to the performance of the final products
Mécanisme D'action
The mechanism of action of methylallyl(2,2-dimethoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl(2,2-dimethoxyethyl)carbamate: Similar in structure but with a benzyl group instead of a methylallyl group.
Ethyl(2,2-dimethoxyethyl)carbamate: Contains an ethyl group instead of a methylallyl group.
Methallyl(2,2-dimethoxyethyl)carbamate: Similar but with a methallyl group.
Uniqueness
Methylallyl(2,2-dimethoxyethyl)carbamate is unique due to the presence of the methylallyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
methyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C9H17NO4/c1-5-6-10(9(11)14-4)7-8(12-2)13-3/h5,8H,1,6-7H2,2-4H3 |
Clé InChI |
LBTZKSNQJKCEQL-UHFFFAOYSA-N |
SMILES canonique |
COC(CN(CC=C)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


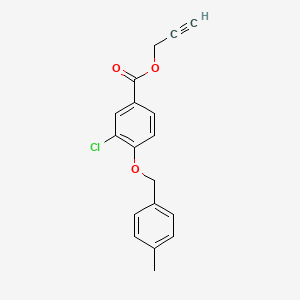
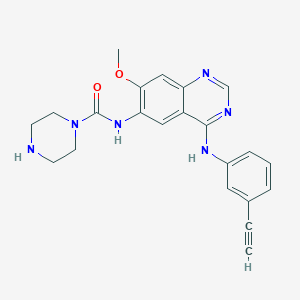
![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
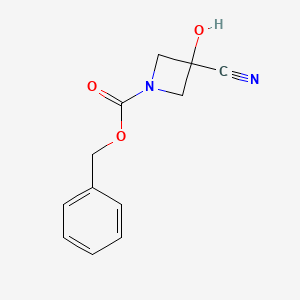
![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
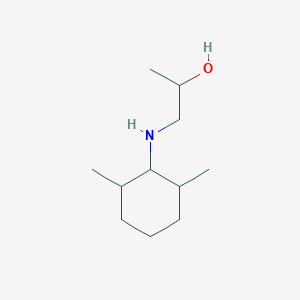
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
